Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate

Medicinal Chemistry Lipophilicity CNS Drug Design

Addressing the need for pre-functionalized CNS scaffolds with optimal BBB permeability. This N-benzylpiperazine fluorobenzoate ester (LogP 3.84) overcomes delays in multi-step core synthesis for GPCR probe design. • Pre-optimized lipophilicity (cLogP 3.84) for blood-brain barrier penetration studies. • Dual synthetic handles: methyl ester for amide library generation; N-benzyl for SAR diversification. • 3-Fluoro substituent blocks oxidative metabolism, enabling direct metabolic stability comparisons.

Molecular Formula C19H21FN2O2
Molecular Weight 266.4 g/mol
CAS No. 1346597-56-5
Cat. No. B035656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate
CAS1346597-56-5
SynonymsMethyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate
Molecular FormulaC19H21FN2O2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(CSC2=CC=CC=C2)N
InChIInChI=1S/C19H21FN2O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
InChIKeyMWXCPUSYMMSJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate Profile & Applications


Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate (CAS 1346597-56-5) is a research chemical building block belonging to the class of N-benzylpiperazine-substituted fluorobenzoate esters . Its molecular formula is C19H21FN2O2 with an average mass of 328.38 Da . The compound features a piperazine ring, a benzyl substituent, a fluorine atom, and a methyl ester group. These functional groups render it a versatile intermediate for medicinal chemistry, particularly for synthesizing potential central nervous system (CNS) agents, as the piperazine moiety is a common pharmacophore in drug discovery . The compound is typically offered at a purity of 95% for research and development purposes [1].

Substitution Risks for Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate


The selection of Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate over structurally similar compounds is critical due to its specific substitution pattern, which directly influences key physicochemical properties such as lipophilicity, molecular flexibility, and hydrogen bonding capacity. While the piperazine-fluorobenzoate core is common, the unique combination of an N-benzyl group and a 3-fluoro substitution on the aromatic ring yields a distinct profile. These properties, detailed in the quantitative evidence below, govern the compound's behavior in various research applications, including its solubility, membrane permeability, and potential as a synthetic intermediate. Substituting a close analog, such as the N-methyl derivative or the corresponding carboxylic acid, will alter these fundamental properties and is likely to produce different experimental outcomes, thereby invalidating direct comparison or simple replacement .

Procurement Evidence for Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate


Enhanced Lipophilicity vs N-Methyl Analog

The presence of the N-benzyl group in the target compound significantly increases its lipophilicity relative to its N-methyl analog. This is quantified by the calculated LogP (octanol-water partition coefficient). The target compound (CAS 1346597-56-5) has a predicted LogP of 3.84, whereas the N-methyl derivative Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 948018-58-4) has a predicted LogP of approximately 1.74 . A higher LogP correlates with increased membrane permeability, a critical parameter in the design of CNS-penetrant compounds.

Medicinal Chemistry Lipophilicity CNS Drug Design

Increased Molecular Flexibility via N-Benzyl Substitution

The N-benzyl substituent introduces an additional degree of conformational freedom compared to an N-methyl group. This is quantified by the number of freely rotatable bonds. The target compound possesses 5 rotatable bonds, whereas the N-methyl analog (CAS 948018-58-4) has only 3 . This increased flexibility can influence the molecule's ability to adopt a bioactive conformation and bind to its target, but it may also result in a higher entropic penalty upon binding.

Medicinal Chemistry Conformational Analysis Molecular Modeling

Methyl Ester as a Versatile Synthetic Intermediate

The target compound is a methyl ester, which differentiates it from the corresponding free acid (CAS 1346597-48-5). The ester can be readily hydrolyzed to the carboxylic acid under basic or acidic conditions . Conversely, the ester can be directly converted to amides via aminolysis, a reaction that is not directly accessible from the carboxylic acid without prior activation. This provides a clear synthetic advantage for creating diverse compound libraries or conjugating the piperazine-fluorobenzoyl scaffold to other entities.

Organic Synthesis Medicinal Chemistry Prodrug Design

Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate Applications


CNS-Penetrant Drug Development

Due to its high calculated lipophilicity (LogP = 3.84) , this compound is a suitable building block for the synthesis of molecules intended to cross the blood-brain barrier. In a medicinal chemistry program targeting neurological disorders, the compound's inherent physicochemical properties suggest it may improve the brain exposure of the final drug candidate compared to less lipophilic analogs. It should be prioritized for generating lead series where CNS penetration is a key design criterion.

Chemical Probe Synthesis & Target Engagement

The combination of a piperazine ring and a methyl ester handle makes this compound an ideal starting material for creating chemical probes. The piperazine nitrogen can be further functionalized with a linker for affinity chromatography or fluorescent tags, while the methyl ester can be hydrolyzed and subsequently coupled to a biotin or fluorophore entity . Its distinct N-benzyl group also offers a potential site for metabolic labeling or as a handle for structure-activity relationship (SAR) exploration .

Focused Library Synthesis for GPCR Targets

N-Benzylpiperazines are a well-known privileged scaffold for G protein-coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors . This specific compound provides a pre-functionalized core that allows for rapid diversification. The methyl ester can be transformed into a variety of amides, creating a focused library of compounds for screening against panels of CNS-related GPCRs. Researchers can efficiently explore the chemical space around the piperazine-fluorobenzoyl core using this single, versatile starting material.

Fluorine-Mediated Binding Interactions

The 3-fluoro substituent on the aromatic ring is a strategic modification. Fluorine can participate in unique multipolar interactions with proteins and can also block sites of potential oxidative metabolism . This compound serves as a tool to investigate the effect of this specific fluorine substitution pattern on target binding and metabolic stability. In SAR studies, it can be directly compared to non-fluorinated or differently fluorinated analogs to deconvolute the contribution of the 3-fluoro atom to the overall pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.